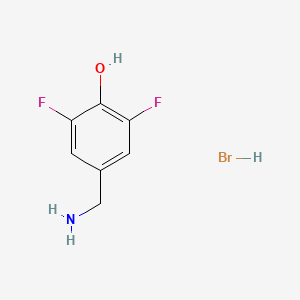

4-(Aminomethyl)-2,6-difluorophenol hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(aminomethyl)-2,6-difluorophenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO.BrH/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H,3,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNICADBIAXPMSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060062-39-5 | |

| Record name | 4-(aminomethyl)-2,6-difluorophenol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Incorporation of Fluorine in Aminophenol Scaffolds: A Technical Guide to Unlocking Enhanced Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminophenol moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The strategic introduction of fluorine atoms into this scaffold has emerged as a powerful tool to modulate and enhance these activities, offering a compelling avenue for the development of next-generation therapeutics. This in-depth technical guide provides a comprehensive overview of the biological activities of fluorinated aminophenols, delving into their synthesis, mechanisms of action, and structure-activity relationships across various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. We will explore the causal relationships behind experimental designs and present detailed protocols for the evaluation of these promising compounds, equipping researchers with the knowledge to rationally design and assess novel fluorinated aminophenol-based drug candidates.

Introduction: The Power of Fluorine in Aminophenol Chemistry

The aminophenol core, a simple aromatic structure bearing both an amino and a hydroxyl group, is a versatile building block in drug discovery. Its derivatives have demonstrated a wide spectrum of biological effects, from anticancer to antimicrobial properties. The introduction of fluorine, an element with unique physicochemical properties, can dramatically alter the biological profile of an aminophenol-based molecule.

The strategic placement of fluorine can influence a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.[1]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby enhancing binding affinity and potency.

-

Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[2]

-

pKa Modulation: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing a molecule's ionization state at physiological pH and affecting its interaction with targets.[3]

This guide will explore how these fundamental principles are applied to the design and synthesis of fluorinated aminophenols with potent and selective biological activities.

Synthetic Strategies for Fluorinated Aminophenols

The synthesis of fluorinated aminophenols requires careful consideration of the timing and method of fluorine introduction. Two primary strategies are employed: incorporating fluorinated building blocks or performing direct fluorination on an existing aminophenol scaffold.

Building Block Approach

This is often the more common and controlled method, involving the use of commercially available or readily synthesized fluorinated precursors.

Experimental Protocol: Synthesis of a Fluorinated Aminophenol Derivative

This protocol outlines a general procedure for the synthesis of a fluorinated aminophenol derivative via the reaction of a fluorinated aniline with a suitable electrophile.

Step 1: N-Acylation of a Fluorinated Aniline

-

Dissolve one equivalent of a fluorinated aniline (e.g., 4-fluoroaniline) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add 1.1 equivalents of an acylating agent (e.g., an acid chloride or anhydride) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

-

Purify the product by column chromatography on silica gel.

Step 2: Nitration of the N-Acylated Product

-

Dissolve the purified N-acylated product in concentrated sulfuric acid at 0°C.

-

Slowly add a nitrating mixture (a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

-

Wash the solid with cold water until the filtrate is neutral and dry the product under vacuum.

Step 3: Reduction of the Nitro Group

-

Suspend the nitrated product in ethanol or methanol.

-

Add a reducing agent such as tin(II) chloride dihydrate or palladium on carbon (in a hydrogen atmosphere).

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture and filter to remove the catalyst.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the fluorinated aminophenol.

Causality behind Experimental Choices:

-

N-Acylation: The amino group of the starting aniline is protected by acylation to prevent unwanted side reactions during the subsequent nitration step.

-

Nitration: The nitro group is introduced as a precursor to the amino group of the final aminophenol. The ortho- and para-directing effects of the acylamino group guide the position of nitration.

-

Reduction: The nitro group is selectively reduced to an amino group to yield the desired aminophenol.

Direct Fluorination

Direct fluorination methods, while potentially more step-economical, can be challenging due to the high reactivity of fluorinating agents and the potential for lack of regioselectivity. Electrophilic fluorinating agents like Selectfluor® are often employed for this purpose.

Anticancer Activity of Fluorinated Aminophenols

The aminophenol scaffold is a key component of several anticancer agents, and the incorporation of fluorine has been shown to enhance their efficacy.

Mechanism of Action: Induction of Apoptosis

Many aminophenol derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS), which leads to oxidative stress and triggers the apoptotic cascade.

A study on fluorinated aminophenylhydrazines demonstrated significant antitumor activity against the A549 lung cancer cell line.[4] Notably, the compound with the highest number of fluorine atoms exhibited the strongest cytotoxic effect, with an IC50 value of 0.64 μM.[4] The mechanism of cell death was confirmed to be apoptosis, as evidenced by the expression of cleaved caspase-3 and morphological changes such as chromatin condensation.[4]

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Fluorinated aminophenols have been investigated as kinase inhibitors. For instance, fluorinated indoline derivatives have shown potent inhibitory activity against the PERK enzyme, which is involved in the unfolded protein response, a pathway often hijacked by cancer cells to promote survival.[1] A fluorinated derivative exhibited a threefold increase in PERK inhibitory activity compared to its non-fluorinated counterpart, highlighting the significant impact of fluorine substitution.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step 1: Cell Seeding

-

Culture cancer cells (e.g., A549, MCF-7) in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

Step 2: Compound Treatment

-

Prepare a stock solution of the fluorinated aminophenol in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compound in the culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO-containing medium) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

Step 3: MTT Addition and Incubation

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

Step 4: Formazan Solubilization and Absorbance Reading

-

After incubation, carefully remove the medium from the wells.

-

Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Fluorinated Aminophenols

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorinated aminophenols have shown promise in this area.

Mechanism of Action: Disruption of Bacterial Cell Integrity

The antimicrobial activity of many flavonoids and related phenolic compounds is attributed to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes.[5][6] Fluorination can enhance these effects by increasing the lipophilicity of the molecule, facilitating its interaction with the lipid bilayer of the bacterial membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step 1: Preparation of Bacterial Inoculum

-

Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a tube of sterile Mueller-Hinton Broth (MHB).

-

Incubate the culture overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Further dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

Step 2: Preparation of Compound Dilutions

-

Perform a serial two-fold dilution of the fluorinated aminophenol in a 96-well microtiter plate using MHB.

Step 3: Inoculation and Incubation

-

Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the compound dilution.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

Step 4: Determination of MIC

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a fluorinated aminophenol and its biological activity is crucial for rational drug design.

Key SAR Observations:

-

Position of Fluorine: The position of the fluorine atom on the aromatic ring can significantly impact activity. For example, in the development of new quinolone antibiotics, a fluorine atom at the 6-position was found to be crucial for broad-spectrum activity.[7]

-

Number of Fluorine Atoms: As seen in the study of fluorinated aminophenylhydrazines, increasing the number of fluorine atoms can lead to enhanced cytotoxic activity.[4]

-

Nature of the Amino Group Substituent: The substituent on the amino group of the aminophenol can influence the compound's properties. For instance, in a series of 4-alkylaminophenols, longer alkyl chains were associated with increased antiproliferative potency.[8]

Conclusion and Future Directions

Fluorinated aminophenols represent a promising class of compounds with a wide range of biological activities. The strategic incorporation of fluorine offers a powerful approach to fine-tune the pharmacological properties of the aminophenol scaffold, leading to the development of more potent and selective drug candidates. Future research in this area should focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets will enable more rational drug design.

-

Exploring novel fluorination strategies: The development of new and more efficient methods for the synthesis of fluorinated aminophenols will accelerate the discovery process.

-

Investigating synergistic combinations: Combining fluorinated aminophenols with existing drugs could lead to enhanced therapeutic effects and overcome drug resistance.

This guide has provided a comprehensive overview of the biological activity of fluorinated aminophenols, offering both theoretical insights and practical experimental protocols. By leveraging this knowledge, researchers can continue to unlock the therapeutic potential of this versatile class of molecules.

References

-

Title: Synthesis of Fluorinated Amines: A Personal Account Source: Accounts of Chemical Research URL: [Link]

-

Title: Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation Source: Chemistry – A European Journal URL: [Link]

-

Title: Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

-

Title: Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer Source: Molecules URL: [Link]

-

Title: Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Antimicrobial activities of amphiphilic derivatives of α-amino acids Source: Journal of Chemical Technology and Metallurgy URL: [Link]

-

Title: Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives Source: ResearchGate URL: [Link]

-

Title: Antimicrobial Activities and Mode of Flavonoid Actions Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Recent advances in the synthesis of fluorinated amino acids and peptides Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: Fluorinated O-Aminophenol Derivatives for Measurement of Intracellular pH Source: Bioconjugate Chemistry URL: [Link]

-

Title: Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages Source: Journal of Organic Chemistry URL: [Link]

-

Title: Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Antimicrobial activity of flavonoids Source: International Journal of Antimicrobial Agents URL: [Link]

-

Title: Structure activity relationship of the synthesized compounds Source: ResearchGate URL: [Link]

-

Title: Applications of fluorine-containing amino acids for drug design Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation Source: ResearchGate URL: [Link]

-

Title: Mechanochemical Synthesis of Fluorinated Imines Source: Molecules URL: [Link]

-

Title: The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Structure--activity relationship of quinolones Source: Journal of Antimicrobial Chemotherapy URL: [Link]

-

Title: Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids Source: International Journal of Molecular Sciences URL: [Link]

-

Title: FGF receptor kinase inhibitors exhibit broad antiviral activity by targeting Src family kinases Source: ResearchGate URL: [Link]

Sources

- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Fluorinated Amino Acids - Enamine [enamine.net]

- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

The 2,6-Difluorophenol Moiety: A Strategic Bioisostere for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, bioisosterism stands as a cornerstone strategy for lead optimization, enabling the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. Among the arsenal of bioisosteric replacements, the 2,6-difluorophenol moiety has emerged as a uniquely versatile and powerful tool. Its distinct electronic and steric properties allow it to function as a non-classical bioisostere for two critical functional groups: carboxylic acids and phenols. The introduction of two ortho-fluorine atoms dramatically lowers the pKa of the phenolic hydroxyl group, granting it an acidic character comparable to carboxylic acids under physiological conditions, while simultaneously increasing lipophilicity. This guide provides a comprehensive overview of the physicochemical rationale, strategic applications, and experimental validation of the 2,6-difluorophenol moiety as a bioisostere, offering a technical resource for its effective implementation in drug design.

The Principle of Bioisosterism: Beyond Structural Mimicry

Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects. The goal of bioisosteric replacement is not merely to create a structural analog, but to systematically modulate properties such as size, shape, electronic distribution, pKa, membrane permeability, and metabolic stability to overcome specific liabilities in a drug candidate.

-

Classical Bioisosteres: Atoms or groups that share the same valence electron configuration (e.g., -F for -OH, -CH= for -N=).

-

Non-Classical Bioisosteres: Functional groups that do not share the same valence configuration but still exhibit similar steric and electronic properties, leading to comparable biological activity. The 2,6-difluorophenol moiety is a prime example of a non-classical bioisostere.[1]

Physicochemical Profile of the 2,6-Difluorophenol Moiety

The strategic placement of two fluorine atoms at the ortho positions of a phenol ring is the key to its unique utility. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I), which is fundamental to the moiety's characteristics.

2.1. Electronic Effects and Acidity (pKa) Modulation The primary consequence of the dual ortho-fluorination is a significant increase in the acidity of the phenolic proton. The strong inductive effect of the fluorine atoms stabilizes the resulting phenoxide anion, lowering the pKa of 2,6-difluorophenol to approximately 7.1-7.5.[2][3] This is a dramatic shift from the pKa of unsubstituted phenol (~9.9) and positions it squarely in the range of many carboxylic acids at physiological pH (7.4), allowing it to act as a proton donor or exist as an anion.

2.2. Hydrogen Bonding and Lipophilicity The 2,6-difluorophenol group is an adept hydrogen bond donor via its hydroxyl group.[4] The oxygen and fluorine atoms can also act as hydrogen bond acceptors.[4] Crucially, replacing a polar carboxylic acid group with this moiety significantly increases a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[5][6]

2.3. Metabolic Stability Phenol rings are often susceptible to metabolic oxidation, particularly at positions ortho or para to the hydroxyl group. The presence of chemically robust fluorine atoms at the C2 and C6 positions effectively blocks these sites from enzymatic attack by Cytochrome P450 enzymes, thereby improving the metabolic stability of the compound.[7]

Table 1: Comparative Physicochemical Properties

| Property | Benzoic Acid | Phenol | 2,6-Difluorophenol |

| Molecular Weight ( g/mol ) | 122.12 | 94.11 | 130.09[4] |

| pKa | ~4.2 | ~9.9 | ~7.1 - 7.5[2][3] |

| XLogP3 | 1.9 | 1.5 | 1.6[8] |

| H-Bond Donors | 1 | 1 | 1[4] |

| H-Bond Acceptors | 2 | 1 | 3[4] |

Application as a Carboxylic Acid Bioisostere

The ability of the 2,6-difluorophenol moiety to mimic the acidic nature of a carboxylic acid is one of its most powerful applications in drug design.[9] At physiological pH, a significant portion of the 2,6-difluorophenol exists as the phenoxide anion, which can engage in the same critical ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein binding pocket as a carboxylate.

Caption: Bioisosteric replacement of a carboxylic acid with 2,6-difluorophenol.

3.1. Rationale: A Lipophilic Carboxylate Mimic The primary driver for this bioisosteric swap is often to improve cell permeability and oral absorption. Carboxylic acids are highly polar and typically ionized at physiological pH, which can limit their ability to cross lipid membranes. The 2,6-difluorophenol moiety offers a more lipophilic alternative that can still perform the essential binding function of the original acid.[5][6]

Caption: The 2,6-difluorophenoxide anion mimics a carboxylate interaction.

3.2. Case Study: γ-Aminobutyric Acid (GABA) Analogues A seminal study demonstrated the effectiveness of this strategy by synthesizing analogues of the neurotransmitter GABA, where the carboxylic acid was replaced by a 2,6-difluorophenol group.[5][10] The resulting compounds, 3-(aminomethyl)-2,6-difluorophenol and 4-(aminomethyl)-2,6-difluorophenol, were evaluated as inhibitors of the enzyme GABA aminotransferase. The results showed that while they were poor substrates, they did inhibit the enzyme, indicating that the 2,6-difluorophenol moiety successfully mimicked the binding of the native carboxylic acid functionality.[6] This study provided strong evidence for its role as a lipophilic bioisostere for carboxylic acids.[5][6]

Table 2: Biological Activity of GABA and its Bioisosteric Analogues

| Compound | Structure | Role | Binding Affinity (Km or Ki) |

| GABA | H₂N-(CH₂)₃-COOH | Substrate | Km = 2.5 mM |

| Analogue 1 | 3-(Aminomethyl)-2,6-difluorophenol | Inhibitor | Ki = 2.7 mM |

| Analogue 2 | 4-(Aminomethyl)-2,6-difluorophenol | Inhibitor | Ki = 2.3 mM |

| (Data adapted from J. Med. Chem. 1999, 42(2), 329-332)[5] |

Application in Modulating Phenolic Scaffolds

Beyond mimicking acids, the 2,6-difluorophenol group serves as an advanced bioisostere for phenol itself. In this context, the goal is to refine the properties of a molecule already containing a phenol, often to improve its drug-like characteristics without losing a critical hydrogen-bonding interaction.

4.1. Rationale: Enhancing PK/PD Properties The key advantages of replacing a standard phenol with its 2,6-difluorinated counterpart are:

-

Blocking Metabolic Hotspots: Prevents ortho-hydroxylation, a common metabolic liability.

-

Tuning Acidity: Lowers the pKa to modulate the strength of hydrogen bonds and the ionization state at physiological pH.

-

Conformational Control: The steric bulk of the fluorine atoms can restrict the rotation of the phenol ring, locking the molecule into a more favorable binding conformation.

4.2. Case Study: Kinase Inhibitors The hydroxyl group of a phenol is frequently used in kinase inhibitors to form a crucial hydrogen bond with the "hinge" region of the ATP-binding pocket.[11] The 2,6-difluorophenol moiety has been successfully incorporated into inhibitors of Vaccinia-Related Kinase 1 (VRK1), a key regulator of the cell cycle.[12][13] In this context, the difluorinated phenol not only maintains the essential hinge-binding interaction but also contributes to improved metabolic stability and potentially higher potency due to the electronic and conformational effects of the fluorine atoms.[12]

Synthetic and Experimental Methodologies

The practical application of the 2,6-difluorophenol moiety relies on robust synthetic routes and reliable methods for validating its intended biological effect.

5.1. Protocol: Synthesis of 2,6-Difluorophenol via Diazotization A common and scalable method for preparing 2,6-difluorophenol is the diazotization of 2,6-difluoroaniline, followed by hydrolysis of the resulting diazonium salt.[14][15]

Caption: Synthetic workflow for 2,6-difluorophenol from 2,6-difluoroaniline.

Methodology:

-

Diazotization: Dissolve 2,6-difluoroaniline (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 30%) and cool the mixture to between -5 and 0 °C in an ice-salt bath.[15]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature is maintained below 0 °C.

-

Stir the reaction mixture vigorously at this temperature for 2 hours to ensure complete formation of the diazonium salt.

-

Hydrolysis: In a separate flask equipped for distillation, prepare a refluxing solution of aqueous sulfuric acid (e.g., 50%) containing a catalytic amount of copper(II) sulfate.[15]

-

Slowly add the cold diazonium salt solution to the refluxing sulfuric acid. The diazonium salt will decompose to form 2,6-difluorophenol, which is steam-distilled as it is formed.[15]

-

Purification: Collect the distillate, separate the organic layer, dry it over anhydrous sodium sulfate, and purify by vacuum distillation or crystallization to yield the final product.

5.2. Protocol: Validation of Bioisosteric Replacement via Differential Scanning Fluorimetry (DSF) DSF is a rapid and effective biophysical technique used to measure the thermal stability of a protein, which can be used to determine ligand binding. An increase in the melting temperature (Tₘ) of the protein upon addition of a compound indicates a stabilizing interaction and thus, binding. This method is ideal for comparing the binding affinity of a parent compound (e.g., with a carboxylic acid) to its bioisosteric analogue (with a 2,6-difluorophenol).

Methodology:

-

Preparation: Prepare a solution of the target protein (e.g., 2 µM) in a suitable buffer. Prepare serial dilutions of the test compounds (parent and bioisostere) in the same buffer.

-

Assay Setup: In a 96-well PCR plate, mix the protein solution with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

Add the serially diluted compounds to the wells. Include a "no ligand" control.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal ramp, increasing the temperature from ~25 °C to 95 °C at a rate of 1 °C/min.

-

Data Acquisition: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases.

-

Analysis: Plot fluorescence versus temperature to generate a melting curve. The peak of the first derivative of this curve corresponds to the Tₘ. A dose-dependent increase in Tₘ (ΔTₘ) upon addition of the compound confirms binding. Comparing the ΔTₘ values for the parent and the bioisostere provides a direct measure of the success of the replacement strategy.

Conclusion and Future Outlook

The 2,6-difluorophenol moiety is a sophisticated and highly effective bioisostere that provides medicinal chemists with a validated strategy to address common challenges in drug development, particularly poor permeability associated with carboxylic acids and metabolic instability of phenols. Its ability to act as a lipophilic, acidic mimic allows for the preservation of critical ionic interactions while simultaneously improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. As our understanding of complex biological targets deepens, the strategic application of such intelligent bioisosteres will continue to be indispensable in the design of safer and more effective therapeutics. Future explorations may focus on further tuning the pKa with alternative halogenation patterns or other electron-withdrawing groups to precisely match the electronic requirements of specific biological targets.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94392, 2,6-Difluorophenol. Retrieved from [Link]

-

Morita, Y. (2012). Application of Bioisosteres in Drug Design. Literature Seminar. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. Retrieved from [Link]

-

Qiu, J., Stevenson, S. H., O'Beirne, M. J., & Silverman, R. B. (1999). 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 42(2), 329–332. Retrieved from [Link]

-

Dalvit, C., & Vulpetti, A. (2019). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 62(5), 2218-2241. Retrieved from [Link]

-

ACS Publications. (1999). 2,6-Difluorophenol as a Bioisostere of a Carboxylic Acid: Bioisosteric Analogues of γ-Aminobutyric Acid. Journal of Medicinal Chemistry, 42(2), 329-332. Retrieved from [Link]

-

Scheuermann, T. H., & Padrick, S. B. (2018). Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization. Molecules, 23(10), 2539. Retrieved from [Link]

-

ACS Publications. (1999). 2,6-Difluorophenol as a Bioisostere of a Carboxylic Acid: Bioisosteric Analogues of γ-Aminobutyric Acid. (Duplicate of source 10). Retrieved from [Link]

-

Wienken, C. J., Baaske, P., Rothbauer, U., Braun, D., & Duhr, S. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature Communications, 1, 100. Retrieved from [Link]

-

Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Omega, 4(2), 3435-3444. Retrieved from [Link]

-

MedChemBuzz. (2011). Review: Bioisosteres in Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). Example of functional bioisosterism between the carboxylic acid group.... Retrieved from [Link]

-

Gray Lab. (n.d.). Research. Retrieved from [Link]

-

MedChemBuzz. (2011). Review: Bioisosteres in Drug Design. (Duplicate of source 17). Retrieved from [Link]

-

ResearchGate. (n.d.). Example of functional bioisosterism between the carboxylic acid group.... (Duplicate of source 18). Retrieved from [Link]

-

Typeset. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

-

Typeset. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. (Duplicate of source 22). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9796, 2,6-Difluorobenzoic acid. Retrieved from [Link]

Sources

- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 2. 2,6-Difluorophenol | 28177-48-2 [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. 2,6-Difluorophenol | C6H4F2O | CID 94392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchembuzz.wordpress.com [medchembuzz.wordpress.com]

- 10. 2,6-Difluorphenol 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. graylab.stanford.edu [graylab.stanford.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. 2,6-Difluorophenol synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of 4-(Aminomethyl)-2,6-difluorophenol Hydrobromide: An In-depth Technical Guide

Abstract

This comprehensive technical guide details a robust and reproducible multi-step synthesis for 4-(aminomethyl)-2,6-difluorophenol hydrobromide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available 2,6-difluorophenol and proceeds through a series of key transformations including a regioselective formylation, a chemoselective reduction, a selective benzylic bromination, and a Gabriel synthesis for the introduction of the primary amine. The final step involves the formation of the stable hydrobromide salt. This guide provides not only detailed, step-by-step protocols but also delves into the mechanistic rationale behind the choice of reagents and reaction conditions, offering insights into potential challenges and optimization strategies. The protocols are designed to be self-validating with clear characterization data for key intermediates and the final product.

Introduction

Substituted aminomethylphenols are a prominent structural motif in a wide array of pharmacologically active compounds. The introduction of fluorine atoms onto the phenolic ring can significantly modulate the physicochemical properties of these molecules, including their acidity, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. 4-(Aminomethyl)-2,6-difluorophenol, in particular, serves as a key intermediate for the synthesis of various therapeutic agents. This guide provides a detailed and practical approach to its synthesis, tailored for researchers and professionals in organic synthesis and drug discovery.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a four-step sequence starting from 2,6-difluorophenol. The overarching strategy involves the installation of a functional group at the para-position of the phenol, which is then elaborated into the desired aminomethyl side chain.

Caption: Overall synthetic route to this compound.

Experimental Protocols and Mechanistic Insights

PART 1: Synthesis of 3,5-Difluoro-4-hydroxybenzaldehyde (Intermediate 1)

The introduction of a formyl group at the para-position of 2,6-difluorophenol is a crucial first step. Direct electrophilic formylation of the electron-deficient difluorinated ring can be challenging. The Vilsmeier-Haack reaction provides a reliable method for the formylation of activated aromatic compounds and can be adapted for less reactive substrates under appropriate conditions.[1][2] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) and serves as the electrophile.[3][4]

Protocol 1: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C with an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with Phenol: Dissolve 2,6-difluorophenol (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

-

Reaction Progression: Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture carefully with a saturated sodium bicarbonate solution until the pH is approximately 7. The crude product will precipitate out. Filter the solid, wash it with cold water, and dry it under vacuum. The crude 3,5-difluoro-4-hydroxybenzaldehyde can be further purified by recrystallization from an ethanol/water mixture.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g of starting material) |

| 2,6-Difluorophenol | 1.0 | 130.09 | 10.0 g |

| N,N-Dimethylformamide (DMF) | 3.0 | 73.09 | 16.85 g (17.8 mL) |

| Phosphorus Oxychloride (POCl₃) | 1.2 | 153.33 | 14.14 g (8.5 mL) |

PART 2: Synthesis of 4-(Hydroxymethyl)-2,6-difluorophenol (Intermediate 2)

The reduction of the aromatic aldehyde to the corresponding benzyl alcohol is a straightforward transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this purpose, as it will not reduce the aromatic ring or affect the phenolic hydroxyl group.

Protocol 2: Reduction of the Aldehyde

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-difluoro-4-hydroxybenzaldehyde (1.0 equiv.) in methanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.1 equiv.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Acidify the mixture to pH ~5-6 with dilute hydrochloric acid. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 4-(hydroxymethyl)-2,6-difluorophenol, which can be purified by column chromatography on silica gel.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g of starting material) |

| 3,5-Difluoro-4-hydroxybenzaldehyde | 1.0 | 158.10 | 10.0 g |

| Sodium Borohydride (NaBH₄) | 1.1 | 37.83 | 2.62 g |

| Methanol | - | - | 100 mL |

PART 3: Synthesis of 4-(Bromomethyl)-2,6-difluorophenol (Intermediate 3)

The conversion of the benzylic alcohol to a benzylic bromide is a critical step to enable the subsequent nucleophilic substitution. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation. The reaction needs to be performed under anhydrous conditions to prevent the decomposition of PBr₃.

Protocol 3: Benzylic Bromination

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-(hydroxymethyl)-2,6-difluorophenol (1.0 equiv.) in anhydrous diethyl ether.

-

Bromination: Cool the solution to 0 °C. Add phosphorus tribromide (PBr₃, 0.4 equiv.) dropwise with stirring. A white precipitate may form.

-

Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Carefully pour the reaction mixture onto ice-water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be used immediately in the next step due to its potential instability.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g of starting material) |

| 4-(Hydroxymethyl)-2,6-difluorophenol | 1.0 | 160.12 | 10.0 g |

| Phosphorus Tribromide (PBr₃) | 0.4 | 270.69 | 6.76 g (2.3 mL) |

| Anhydrous Diethyl Ether | - | - | 150 mL |

PART 4: Synthesis of 4-(Aminomethyl)-2,6-difluorophenol (Final Product - Free Base)

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation issues often encountered with direct amination.[5][6][7] The reaction proceeds in two steps: N-alkylation of potassium phthalimide followed by hydrazinolysis to release the desired primary amine.[8][9]

Caption: Workflow for the Gabriel Synthesis of the primary amine.

Protocol 4: Gabriel Synthesis

-

N-Alkylation: In a round-bottom flask, dissolve the crude 4-(bromomethyl)-2,6-difluorophenol (1.0 equiv.) in anhydrous DMF. Add potassium phthalimide (1.1 equiv.) and heat the mixture to 80-90 °C for 2-3 hours. Monitor the reaction by TLC.

-

Isolation of Phthalimide Adduct: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The N-substituted phthalimide will precipitate. Filter the solid, wash with water, and dry.

-

Hydrazinolysis: Suspend the dried phthalimide adduct in ethanol in a round-bottom flask. Add hydrazine hydrate (1.5 equiv.) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Work-up and Purification: Cool the reaction mixture and filter to remove the phthalhydrazide precipitate. Wash the precipitate with ethanol. Combine the filtrate and washings, and concentrate under reduced pressure. The residue can be purified by column chromatography to yield pure 4-(aminomethyl)-2,6-difluorophenol.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10g of starting material) |

| 4-(Bromomethyl)-2,6-difluorophenol | 1.0 | 223.01 | 10.0 g |

| Potassium Phthalimide | 1.1 | 185.22 | 9.1 g |

| Hydrazine Hydrate | 1.5 | 50.06 | 3.37 g (3.3 mL) |

| Anhydrous DMF | - | - | 100 mL |

| Ethanol | - | - | 150 mL |

PART 5: Formation of this compound (Final Product - Salt)

The final step involves the formation of the hydrobromide salt, which is often more stable and easier to handle than the free base.

Protocol 5: Hydrobromide Salt Formation

-

Salt Formation: Dissolve the purified 4-(aminomethyl)-2,6-difluorophenol in a minimal amount of isopropanol. Cool the solution in an ice bath.

-

Acidification: Add a 48% aqueous solution of hydrobromic acid (HBr, 1.05 equiv.) dropwise with stirring. The hydrobromide salt will precipitate.

-

Isolation and Purification: Stir the mixture at 0 °C for 30 minutes, then filter the solid. Wash the solid with cold isopropanol and then with diethyl ether. Dry the product under vacuum to obtain this compound as a crystalline solid. The product can be further purified by recrystallization from an ethanol/ether mixture.

Characterization Data (Expected)

| Compound | Molecular Formula | MW ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) |

| 3,5-Difluoro-4-hydroxybenzaldehyde | C₇H₄F₂O₂ | 158.10 | 9.8 (s, 1H, CHO), 7.5 (d, 2H, Ar-H), 6.0 (br s, 1H, OH) | 190, 155 (dd), 140 (t), 115 (d) |

| 4-(Hydroxymethyl)-2,6-difluorophenol | C₇H₆F₂O₂ | 160.12 | 6.9 (d, 2H, Ar-H), 5.5 (br s, 1H, Ar-OH), 4.5 (s, 2H, CH₂), 2.0 (t, 1H, CH₂-OH) | 152 (dd), 138 (t), 128 (t), 112 (d), 64 |

| 4-(Aminomethyl)-2,6-difluorophenol HBr | C₇H₈BrF₂NO | 241.05 | 8.2 (br s, 3H, NH₃⁺), 7.1 (d, 2H, Ar-H), 5.8 (br s, 1H, OH), 4.0 (s, 2H, CH₂) | 150 (dd), 135 (t), 125 (t), 114 (d), 42 |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. Coupling constants (J) for fluorine-carbon and fluorine-proton are expected.

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Phosphorus tribromide (PBr₃): Corrosive and reacts with water. Handle in a fume hood with appropriate PPE.

-

Hydrazine hydrate: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Hydrobromic acid (HBr): Highly corrosive and can cause severe burns. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route and detailed protocols presented in this guide offer a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and paying close attention to the experimental details, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and development. The provided characterization data serves as a benchmark for ensuring the identity and purity of the synthesized compounds.

References

- Sheehan, J. C.; Bolhofer, W. A. An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. J. Am. Chem. Soc.1950, 72 (6), 2786–2788.

- Gabriel, S. Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Ber. Dtsch. Chem. Ges.1887, 20 (2), 2224–2236.

- Ing, H. R.; Manske, R. H. F. A modification of the Gabriel synthesis of amines. J. Chem. Soc.1926, 2348-2351.

- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.

- Jones, G.; Stanforth, S. P. The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Org. React.1997, 49, 1–330.

-

Master Organic Chemistry. The Gabriel Synthesis. [Link]

-

Chemistry LibreTexts. Gabriel Synthesis. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

Sources

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. aml.iaamonline.org [aml.iaamonline.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for 4-(Aminomethyl)-2,6-difluorophenol hydrobromide: A Key Building Block for Kinase Inhibitor Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-(Aminomethyl)-2,6-difluorophenol hydrobromide, a versatile fluorinated building block for researchers, scientists, and drug development professionals. We delve into its chemical properties, safety and handling protocols, and a detailed experimental protocol for its application in the synthesis of a substituted quinazoline, a privileged scaffold in kinase inhibitor development. The rationale for its use is grounded in the advantageous properties conferred by the difluorophenol moiety in medicinal chemistry. This guide aims to be a practical resource for organic synthesis and drug discovery, offering field-proven insights and methodologies.

Introduction: The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into small molecules is a well-established strategy in modern drug discovery to enhance pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins. The 2,6-difluorophenol moiety, in particular, has been explored as a lipophilic bioisostere of a carboxylic acid, offering a novel approach to modulate the properties of bioactive compounds. This compound presents a trifunctional scaffold, combining the benefits of the difluorinated aromatic ring with a reactive aminomethyl group, making it a valuable starting material for the synthesis of diverse compound libraries.

Physicochemical Properties and Safety Data

A thorough understanding of the properties and safe handling of this compound is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrF₂NO | ChemBK |

| Molar Mass | 240.05 g/mol | ChemBK |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Soluble in polar protic solvents like ethanol and water; solubility in aprotic organic solvents may be limited but can be enhanced by the addition of a base to neutralize the hydrobromide salt.[1][2][3][4] | Inferred from aminophenols and hydrobromide salts |

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5][6] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. As a hydrobromide salt of an amine, it is acidic and may be corrosive.[7] It is incompatible with strong bases and oxidizing agents. Store in a cool, dry, and well-ventilated area away from incompatible substances.

Application: Synthesis of a 4-(2,6-Difluorophenoxy)methyl-quinazoline as a Potential DYRK1A Kinase Inhibitor

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a promising therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in certain cancers.[8][9][10][11][12] Overexpression of DYRK1A has been linked to tau pathology and amyloid-β production.[9][12][13] The development of selective DYRK1A inhibitors is an active area of research, and fluorinated compounds have shown promise in this regard.[8][14][15][16]

The following protocol details a plausible synthetic route to a novel quinazoline-based potential DYRK1A inhibitor, utilizing this compound as a key starting material. The quinazoline scaffold is a common core structure in many approved kinase inhibitors.[17][18][19][20][21][22]

Proposed Synthetic Scheme

Caption: Proposed synthetic workflow for a quinazoline derivative.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-((2,6-Difluoro-4-hydroxyphenyl)methyl)quinazoline from this compound and 2-aminobenzonitrile.

Materials:

-

This compound

-

2-Aminobenzonitrile

-

Triethylamine (Et₃N)

-

Iodine (I₂)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Neutralization of the Amine Salt:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

-

Add triethylamine (1.1 eq) dropwise to the solution at room temperature and stir for 30 minutes. This will generate the free amine in situ.

-

-

Condensation and Cyclization:

-

To the solution containing the free amine, add 2-aminobenzonitrile (1.0 eq) and iodine (0.1 eq).

-

Bubble oxygen through the reaction mixture for 5-10 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-((2,6-Difluoro-4-hydroxyphenyl)methyl)quinazoline.

-

Characterization of the Final Product

The structure and purity of the synthesized quinazoline derivative can be confirmed by various analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinazoline and the difluorophenol rings, a singlet for the benzylic methylene protons, and a singlet for the phenolic hydroxyl proton.[23][24] |

| ¹³C NMR | Characteristic signals for the aromatic carbons of both ring systems, the benzylic carbon, and the carbon bearing the hydroxyl group.[23][24] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the product. Isotopic patterns for bromine will be absent, confirming its displacement.[25] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Signaling Pathway and Mechanism of Action

The synthesized quinazoline derivative is proposed to act as an inhibitor of DYRK1A kinase. The binding of this inhibitor to the ATP-binding pocket of DYRK1A would block its catalytic activity, thereby preventing the phosphorylation of its downstream substrates.

Caption: Inhibition of the DYRK1A signaling pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a difluorophenol moiety and a reactive aminomethyl group makes it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications. The detailed protocol provided herein for the synthesis of a novel quinazoline derivative serves as a practical example of its utility in the development of potential kinase inhibitors targeting enzymes like DYRK1A. The principles and methodologies outlined in this guide are intended to empower researchers to explore the full potential of this and similar fluorinated intermediates in their drug discovery endeavors.

References

- Rane, R. A., Gutte, S. D., & Sahu, N. U. (2017). Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Research Journal of Pharmacy and Technology, 10(8), 2611-2613.

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

- Tiwari, R., & Bhanage, B. M. (2016). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N-Heterocycles. The Royal Society of Chemistry.

- US Patent US9018393B2. (2015). Method for preparing 2-(N-substituted)

- Hernández-Vázquez, E., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(5), 1083.

- Semantic Scholar. (n.d.).

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrogen Bromide.

- Araldi, G. L., et al. (2022). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. Molecules, 27(19), 6285.

- Wegiel, J., et al. (2011). The role of DYRK1A in neurodegenerative diseases. The FEBS journal, 278(18), 3230-3238.

- BenchChem. (2025). Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions.

- Frontiers in Chemistry. (2022).

- HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. ACS Omega, 3(10), 14045-14051.

- Molecules. (2020).

- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?

- ACS Medicinal Chemistry Letters. (2022). Selective Macrocyclic Inhibitors of DYRK1A/B.

- Molecules. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.

- Molecules. (2019).

- Journal of neuroinflammation. (2018).

- Scientific reports. (2018).

- Webmineral. (n.d.). hydrogen bromide.

- ACS Medicinal Chemistry Letters. (2020). Selective DYRK1A Inhibitor for the Treatment of Neurodegenerative Diseases: Alzheimer, Parkinson, Huntington, and Down Syndrome.

- Journal of the Serbian Chemical Society. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones.

- ResearchGate. (2018).

- ResearchGate. (2014). Synthesis of 2,4-bis[(substituted-aminomethyl)phenyl]quinoline, 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline and 2,4-bis[(substituted-aminomethyl)

- Reddit. (2022). Hydrohalogenation procedures confusion + hydrogen bromide solubility in organic solvents.

- Journal of Applied Science and Engineering. (2012).

- Oriental Journal of Chemistry. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)

- MDPI. (2022). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks.

- Journal of Medicinal Chemistry. (2021). Fragment-Derived Selective Inhibitors of Dual-Specificity Kinases DYRK1A and DYRK1B.

- MDPI. (2016). A 13 C-NMR Study on the 1,3-Dimethylolurea-Phenol Co-Condensation Reaction: A Model for Amino-Phenolic Co-Condensed Resin Synthesis.

- BenchChem. (2025). Solubility of 3-(Bromomethyl)selenophene in Organic Solvents: An In-depth Technical Guide.

- bioRxiv. (2023).

- Journal of biochemical and biophysical methods. (2004).

- BenchChem. (2025). Application Notes and Protocols: 2-amino-N-benzyl-5-hydroxybenzamide in Organic Synthesis.

- Tri-iso. (n.d.).

- ACS medicinal chemistry letters. (2017).

- Journal of the American Chemical Society. (2020). Condensation of 2-((Alkylthio)(aryl)methylene)

- Molecular neurodegeneration. (2022).

- Thermo Fisher Scientific. (2013).

- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hydrogen bromide [chemister.ru]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. tri-iso.com [tri-iso.com]

- 7. nj.gov [nj.gov]

- 8. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease [mdpi.com]

- 9. The role of DYRK1A in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Dyrk1a inhibition with the Novel Compound DYR533: A Cross-Disease Therapeutic Strategy Targeting Amyloidosis, Tau Pathogenesis, and Neuroinflammation | bioRxiv [biorxiv.org]

- 12. Genetic knockdown of DYRK1A attenuates cognitive impairment, Aβ pathology, tauopathy and neuroinflammatory responses in mouse models of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DYRK1A inhibition and cognitive rescue in a Down syndrome mouse model are induced by new fluoro-DANDY derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rjptonline.org [rjptonline.org]

- 18. Quinazoline synthesis [organic-chemistry.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 23. rsc.org [rsc.org]

- 24. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 25. MS and NMR investigation of bioactive quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis and Evaluation of a Multi-Targeted Tyrosine Kinase Inhibitor for Anti-Fibrotic Therapy

Introduction: The Pathological Basis of Fibrosis and Therapeutic Strategy

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to the scarring and thickening of connective tissue. This process can affect nearly every organ system and is the end result of many chronic inflammatory and metabolic diseases. A key cellular event in fibrosis is the differentiation of fibroblasts into myofibroblasts, which are highly active in producing ECM proteins like collagen.

Several signaling pathways are central to the initiation and progression of fibrosis. Transforming growth factor-beta (TGF-β) is a master regulator of fibrogenesis, potently inducing the fibroblast-to-myofibroblast transition.[1][2][3] Concurrently, receptor tyrosine kinases (RTKs) such as the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR) play crucial roles.[4][5] PDGF is a powerful mitogen for fibroblasts, while FGF contributes to fibroblast proliferation and ECM production.[6][7]

This understanding provides a clear therapeutic rationale: inhibiting these key signaling nodes should disrupt the fibrotic cascade. Nintedanib, an approved treatment for idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (PF-ILDs), exemplifies this strategy.[8][9][10][11] It is a potent, small-molecule inhibitor that competitively binds to the ATP-binding pocket of FGFR, PDGFR, and VEGFR, thereby blocking downstream signaling required for fibroblast proliferation, migration, and differentiation.[12][13][14][15] This application note will detail a representative synthesis of Nintedanib and provide a comprehensive protocol for evaluating its anti-fibrotic efficacy in a key in vitro model.

Part 1: Synthesis of Nintedanib

The chemical synthesis of Nintedanib (IUPAC Name: methyl (3Z)-3-[[4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl]amino]-1-phenyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate) involves a multi-step process. The core of the molecule is an indolinone scaffold. Various synthetic routes have been published; here, we present a convergent approach for illustrative purposes.[16][17]

Causality in Synthesis Design

The chosen synthetic strategy aims to build the complex molecule by first preparing key intermediates and then coupling them in the final steps. This approach, known as convergent synthesis, is often more efficient and leads to higher overall yields compared to a linear synthesis where the molecule is built step-by-step from one end to the other. The key steps involve the formation of the indolinone core, followed by a condensation reaction to install the enamine side chain, and finally, a nucleophilic substitution to attach the piperazine-containing fragment.

Caption: Convergent synthesis workflow for Nintedanib.

Protocol: Synthesis of a Key Nintedanib Intermediate

This protocol describes the Knoevenagel condensation reaction to form the 3-benzylidene-2-oxindole core, a crucial step in the synthesis.

Materials:

-

2-Oxindole-6-carboxylic acid methyl ester (Compound A)

-

Benzaldehyde (Compound B)

-

Piperidine (Catalyst)

-

Ethanol (Solvent)

-

Reaction flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 2-Oxindole-6-carboxylic acid methyl ester (1.0 eq).

-

Reagent Addition: Add ethanol to dissolve the starting material, followed by benzaldehyde (1.1 eq).

-

Catalyst Introduction: Add a catalytic amount of piperidine (0.1 eq) to the mixture. The piperidine acts as a base to deprotonate the 2-oxindole at the 3-position, forming a nucleophilic enolate that attacks the benzaldehyde carbonyl.

-

Reaction Conditions: Equip the flask with a condenser and heat the reaction mixture to reflux (approximately 78°C) with constant stirring for 4-6 hours.[17] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and catalyst.[17]

-

Drying: Dry the purified yellow solid under vacuum to yield the 3-benzylidene-2-oxindole intermediate.

Characterization and Quality Control

The identity and purity of the synthesized compound must be rigorously confirmed before biological testing.

| Analytical Method | Parameter | Expected Result |

| HPLC | Purity | >99.5%[18] |

| Mass Spectrometry | Molecular Weight | [M+H]⁺ corresponding to the calculated mass |

| ¹H NMR | Chemical Structure | Peaks corresponding to the expected proton environments |

| Melting Point | Physical Property | Sharp melting point consistent with reference values |

Part 2: In Vitro Evaluation of Anti-Fibrotic Activity

To validate the therapeutic potential of the synthesized Nintedanib, its ability to inhibit the fundamental process of fibroblast-to-myofibroblast transition (FMT) is assessed. This cellular assay serves as a robust model for evaluating anti-fibrotic efficacy.[19]

Principle of the Assay: Inhibiting TGF-β1-Induced Myofibroblast Differentiation

Primary human lung fibroblasts are stimulated with TGF-β1, a potent pro-fibrotic cytokine.[1] This stimulation activates intracellular signaling cascades, primarily the Smad pathway, leading to the transdifferentiation of fibroblasts into myofibroblasts.[2][20] This transition is characterized by the expression of alpha-smooth muscle actin (α-SMA) and a significant increase in the production and secretion of collagen. The synthesized Nintedanib is expected to interfere with this process by blocking the activity of RTKs that can crosstalk with and potentiate TGF-β signaling.[21][22]

Caption: Nintedanib's mechanism of action in inhibiting fibrotic pathways.

Protocol: Fibroblast-to-Myofibroblast Transition (FMT) Assay

This protocol provides a step-by-step method for assessing the anti-fibrotic activity of synthesized Nintedanib.[23]

Materials:

-

Primary human lung fibroblasts (e.g., from IPF donors)

-

Fibroblast growth medium (FGM) and starvation medium (0.5% FBS)

-

Recombinant human TGF-β1

-

Synthesized Nintedanib (dissolved in DMSO)

-

Positive control (e.g., SB525334, a TGF-β receptor inhibitor)

-

96-well cell culture plates

-

Reagents for immunofluorescence (4% PFA, Triton X-100, BSA)

-

Primary antibody (anti-α-SMA), secondary antibody (fluorescently conjugated)

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed primary human lung fibroblasts into a 96-well plate at a density of 3,000-5,000 cells/well in FGM. Incubate for 24 hours (37°C, 5% CO₂).[23]

-

Serum Starvation: Gently aspirate the FGM and replace it with starvation medium. Incubate for 4-6 hours. This step synchronizes the cell cycle and reduces baseline activation.

-

Compound Treatment: Prepare serial dilutions of synthesized Nintedanib in starvation medium. Add the compound solutions to the respective wells. Include wells for:

-

Fibrotic Stimulation: Add TGF-β1 to all wells (except the unstimulated negative control) to a final concentration of 1-10 ng/mL.[19][24]

-

Incubation: Incubate the plate for 72 hours to allow for myofibroblast differentiation.[24][25]

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde (PFA).

-

Permeabilize the cell membranes with 0.1% Triton X-100.

-

Block non-specific antibody binding with 3% BSA.

-

Incubate with primary antibody against α-SMA.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of α-SMA staining per cell (normalized to the number of nuclei). Calculate the percentage inhibition of α-SMA expression for each Nintedanib concentration relative to the stimulated (vehicle) control.

Protocol: Quantification of Collagen Deposition

To complement the α-SMA data, total collagen production can be quantified using a Picrosirius Red staining assay.[26]

Materials:

-

Cell layers from the FMT assay (or a parallel plate).

-

Picrosirius Red staining solution (0.1% Sirius Red in saturated picric acid).[27][28]

-

0.1 N Sodium Hydroxide (for dye elution).

-

Spectrophotometer (plate reader).

Procedure:

-

Fixation: Fix the cell layers as described in the FMT assay.

-

Staining: Wash the wells with PBS and incubate with Picrosirius Red solution for 1 hour at room temperature. The sulfonic acid groups of the dye bind to the basic amino acid groups in collagen.[28]

-

Washing: Aspirate the staining solution and wash extensively with 0.01 N HCl or acidified water to remove unbound dye.

-

Dye Elution: Add 0.1 N NaOH to each well and incubate with gentle shaking for 30 minutes to elute the bound dye.

-

Quantification: Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm using a spectrophotometer.[28] The absorbance is directly proportional to the amount of collagen in the well.

Data Analysis and Expected Results

The efficacy of the synthesized Nintedanib is determined by its ability to inhibit α-SMA expression and collagen deposition in a dose-dependent manner. The data can be used to generate a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor required to reduce the fibrotic response by 50%).

Expected Outcome: Treatment with synthesized Nintedanib should result in a significant reduction in both α-SMA expression and collagen deposition compared to the TGF-β1 stimulated control. The potency (IC₅₀) should be comparable to literature values for Nintedanib, confirming the successful synthesis and biological activity of the compound.

Conclusion

This application note provides a comprehensive framework for the synthesis and preclinical evaluation of a multi-targeted tyrosine kinase inhibitor for fibrosis treatment, using Nintedanib as a representative example. The detailed protocols for chemical synthesis, quality control, and robust in vitro functional assays offer researchers a validated workflow. By targeting key drivers of fibroblast activation like PDGFR and FGFR, this therapeutic strategy holds significant promise in combating the progression of fibrotic diseases. The successful execution of these protocols can validate newly synthesized batches of anti-fibrotic compounds and provide crucial data for further drug development efforts.

References

-

Title: TGF-β signaling in fibrosis - PMC Source: PubMed Central URL: [Link]

-

Title: The Effectiveness of Nintedanib in Patients with Idiopathic Pulmonary Fibrosis, Familial Pulmonary Fibrosis and Progressive Fibrosing Interstitial Lung Diseases: A Real-World Study - PMC Source: NIH URL: [Link]

- Title: PROCESS FOR PREPARING NINTEDANIB Source: Google Patents URL

-

Title: Fibroblast-to-Myofibroblast Transition (FMT) Assay Source: Charles River Laboratories URL: [Link]

-

Title: Inhibition of PDGF, VEGF and FGF signalling attenuates fibrosis Source: ERS Publications URL: [Link]

-

Title: Sirius Red Total Collagen Detection Assay PLATE Kit Source: Chondrex, Inc. URL: [Link]

-